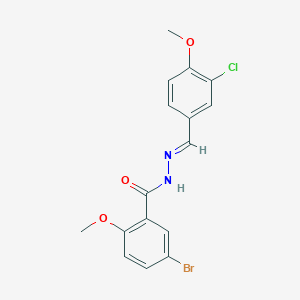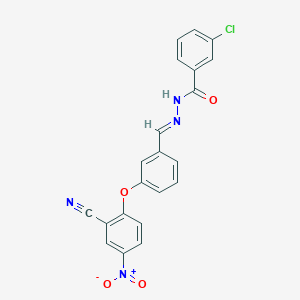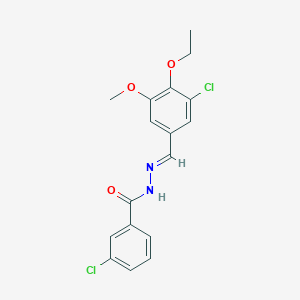![molecular formula C24H22N2O5 B423157 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423157.png)
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with a hydrazinylidene moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring can be replaced by other groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in the synthesis of other organic compounds.
4-Methoxybenzaldehyde: Used as an intermediate in organic synthesis and in the production of fragrances and flavors.
Hydrazine derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4g/mol |
IUPAC-Name |
[2-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-16-8-13-20(22(14-16)30-3)23(27)26-25-15-18-6-4-5-7-21(18)31-24(28)17-9-11-19(29-2)12-10-17/h4-15H,1-3H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
KOVVVXJXIUIJPE-MFKUBSTISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OC)OC |
SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-2-(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423074.png)
![3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423076.png)


![2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423082.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423085.png)
![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423087.png)


![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423090.png)
![9-[3-chloro-5-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423093.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423094.png)
![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzenesulfonamide](/img/structure/B423095.png)
![2-methoxy-4-methyl-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423096.png)
